molecular formula C12H25N3O B2663680 N-[2-(diethylamino)ethyl]piperidine-4-carboxamide CAS No. 93137-68-9

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide

Cat. No.: B2663680
CAS No.: 93137-68-9
M. Wt: 227.352
InChI Key: LPYIZQWNSFQJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide is a synthetic compound characterized by a piperidine-4-carboxamide core substituted with a diethylaminoethyl group at the carboxamide nitrogen. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the piperidine ring and ethyl groups) and basicity (from the tertiary amine in the diethylaminoethyl side chain). The compound’s design leverages the piperidine scaffold—a common motif in bioactive molecules—to enable interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-3-15(4-2)10-9-14-12(16)11-5-7-13-8-6-11/h11,13H,3-10H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYIZQWNSFQJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with diethylaminoethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds with tailored properties.

2. Biology
In biological research, N-[2-(diethylamino)ethyl]piperidine-4-carboxamide is employed to study enzyme interactions and protein binding. Its structural features facilitate the exploration of molecular mechanisms underlying biological processes.

3. Medicine
The compound is investigated for its potential therapeutic effects, particularly in pharmacological contexts. It has been noted for its role as a precursor in drug development, especially concerning targeted therapies for cancer and other diseases.

Antimicrobial Properties

Recent studies indicate that piperidine derivatives, including this compound, exhibit antimicrobial activity against various bacterial strains. Minimum inhibitory concentration (MIC) values demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

Research has highlighted the anticancer properties of this compound class. For instance, related piperidine derivatives have shown significant inhibition of cancer cell proliferation in vitro. One study reported an IC50 value of 11.3 μM against HepG2 liver cancer cells. Additionally, this compound is linked to sunitinib, a receptor tyrosine kinase inhibitor used for treating renal cell carcinoma and gastrointestinal stromal tumors .

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated the antimicrobial effectiveness of piperidine derivatives against various pathogens, establishing a correlation between structural modifications and enhanced activity.
  • Cancer Therapeutics : The development of sunitinib as a targeted therapy showcases the application of this compound in oncology. Its selective inhibition of receptor tyrosine kinases illustrates the compound's potential in developing effective cancer treatments .
  • Drug Delivery Systems : Research involving polymeric micelles has explored the encapsulation of anticancer drugs within systems utilizing piperidine derivatives to enhance drug delivery efficiency .

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects on Bioactivity: Aromatic/Halogenated Groups: Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () and N-(2-chlorobenzyl)piperidine-4-carboxamide () utilize halogenated aryl groups to enhance target binding via hydrophobic and halogen-bonding interactions. Complex Aromatic Systems: Darapladib () incorporates a trifluoromethyl biphenyl group, increasing molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility. In contrast, the target compound’s simpler structure may offer better pharmacokinetic balance .

However, analogs with fluorobenzyl or naphthyl groups () demonstrate antiviral activity, indicating substituent-driven target specificity .

Physicochemical Properties: The diethylaminoethyl group provides a basic nitrogen (pKa ~8–9), enhancing water solubility at physiological pH compared to non-polar analogs like HE44 (). This property could influence blood-brain barrier penetration for CNS-targeted therapies .

Research Findings and Data

Table 2: Physicochemical and Pharmacological Data

Property/Parameter This compound (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Darapladib (SB-480848)
Molecular Weight ~285 g/mol (estimated) ~433 g/mol 666.80 g/mol
LogP (Predicted) ~1.5–2.0 ~3.5–4.0 ~5.0
Key Functional Groups Tertiary amine, carboxamide Fluorobenzyl, naphthylethyl Trifluoromethyl, sulfanyl
Reported Activity Not explicitly stated SARS-CoV-2 inhibition (IC50 ~1–10 µM) Lp-PLA2 inhibition

Biological Activity

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and imaging. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H26N3O
  • Molecular Weight : 226.36 g/mol
  • CAS Number : 93137-68-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Pol I Transcription Inhibition : The compound has been shown to induce nucleolar stress in cancer cells by degrading RPA194, a crucial component of RNA polymerase I (Pol I). This degradation leads to decreased cell viability in U2OS osteosarcoma cells, indicating potential as an anticancer agent .
  • PET Imaging Applications : The compound has been modified to create radiolabeled derivatives for positron emission tomography (PET) imaging. For instance, N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA) demonstrated high uptake in melanoma cells and favorable biodistribution in vivo, suggesting its utility as a PET probe for tumor imaging .

Anticancer Activity

Research indicates that this compound derivatives exhibit promising anticancer properties:

  • Cell Viability Assays : Derivatives were tested on U2OS cells, where compounds that induced significant degradation of RPA194 also resulted in reduced cell viability. The IC50 values for these effects ranged from 0.05 to 0.07 μM, demonstrating potent activity .
  • Mechanistic Insights : The translocation of nucleolar proteins such as nucleolin (NCL) was observed, indicating that the compound affects nucleolar integrity and function .

Imaging Studies

The derivative [18F]-DAFBA was evaluated for its imaging potential:

  • In Vitro Uptake : High uptake was observed in B16F1 melanoma cells, with minimal binding to sigma receptors .
  • In Vivo Biodistribution : Studies showed rapid accumulation in tumor tissues with high tumor-to-normal tissue ratios, making it a candidate for effective imaging of melanoma .

Comparative Biological Activity

The following table summarizes the biological activities of various derivatives related to this compound:

Compound NameActivity TypeIC50/Activity LevelNotes
This compoundAnticancerIC50 = 0.05 - 0.07 μMInduces RPA194 degradation
[18F]-DAFBAImagingHigh tumor uptakeEffective for melanoma imaging
Other piperidine derivativesAntibacterialMIC = 0.0039 - 0.025 mg/mLActive against Gram-positive and negative bacteria

Case Studies

  • Case Study on Cancer Cell Lines :
    • In a study involving U2OS osteosarcoma cells treated with various concentrations of this compound, significant reductions in cell viability were observed at low concentrations (submicromolar range). The study highlighted the compound's ability to induce nucleolar stress and disrupt cellular homeostasis .
  • Imaging Efficacy in Melanoma :
    • The development of [18F]-DAFBA showcased its potential as a PET imaging agent. In vivo studies demonstrated that the compound selectively accumulates in melanoma tumors while exhibiting low uptake in normal tissues, suggesting its effectiveness for early detection of malignancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.